3-(naphthalen-1-yloxy)propan-1-ol
Overview
Description
3-(naphthalen-1-yloxy)propan-1-ol is an organic compound with the molecular formula C13H14O2 and a molecular weight of 202.25 g/mol . It is characterized by a naphthalene ring attached to a propanol chain through an ether linkage. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Mechanism of Action
Mode of Action
3-(naphthalen-1-yloxy)propan-1-ol acts as a β-adrenergic blocker . It binds to the β-adrenergic receptors, blocking the actions of endogenous or exogenous β-adrenergic agonists. This interaction results in a decrease in heart rate and blood pressure.
Biochemical Pathways
The compound’s action on the β-adrenergic receptors affects the adenylate cyclase pathway . By blocking the β-adrenergic receptors, it inhibits the conversion of ATP to cAMP, a secondary messenger involved in many biological responses. This leads to a decrease in heart rate and blood pressure .
Pharmacokinetics
Similar compounds like propranolol are known to be well-absorbed orally and undergo extensive first-pass metabolism in the liver
Result of Action
The molecular and cellular effects of this compound’s action include a decrease in heart rate and blood pressure. This is due to its action as a β-adrenergic blocker, which inhibits the effects of adrenaline and noradrenaline on the heart and blood vessels .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is stored at room temperature , and its stability could be affected by changes in temperature, light, and humidity. Additionally, individual patient factors such as age, gender, genetic factors, and disease state can also influence the compound’s action and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(naphthalen-1-yloxy)propan-1-ol typically involves the reaction of naphthalen-1-ol with 3-chloropropanol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . The general reaction scheme is as follows:
Naphthalen-1-ol+3-chloropropanolK2CO3,DMF,heatthis compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(naphthalen-1-yloxy)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for converting the hydroxyl group to a halide.
Major Products Formed
Oxidation: Naphthalen-1-yloxypropanal or naphthalen-1-yloxypropanoic acid.
Reduction: 3-(naphthalen-1-yloxy)propane.
Substitution: 3-(naphthalen-1-yloxy)propyl chloride or bromide.
Scientific Research Applications
3-(naphthalen-1-yloxy)propan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Propranolol: A β-adrenergic blocker with a similar naphthalen-1-yloxy group.
1,3-Bis(1-naphthalenyloxy)-2-propanol: An impurity of propranolol with two naphthalen-1-yloxy groups.
Uniqueness
3-(naphthalen-1-yloxy)propan-1-ol is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-naphthalen-1-yloxypropan-1-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O2/c14-9-4-10-15-13-8-3-6-11-5-1-2-7-12(11)13/h1-3,5-8,14H,4,9-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYNCQICJXQWJRR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OCCCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90291884 | |
Record name | 1-Propanol, 3-(1-naphthyloxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90291884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54804-70-5 | |
Record name | 1-Propanol, 3-(1-naphthyloxy)- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78915 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Propanol, 3-(1-naphthyloxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90291884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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